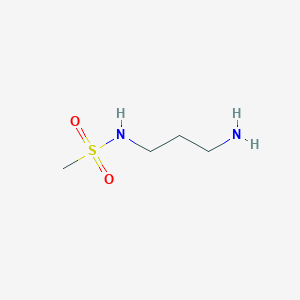

N-(3-aminopropyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-aminopropyl)methanesulfonamide, or APMS, is an organic compound with a wide range of applications in the fields of biomedical research and industrial chemistry. APMS is a versatile compound that is used as a reagent in a variety of chemical reactions, as well as a substrate for several enzymes. It has also been used in the synthesis of various drugs and therapeutics. APMS is a relatively new compound, and its potential for further applications is only beginning to be explored.

Aplicaciones Científicas De Investigación

Methane as a Resource in Biotechnology

Methane, an abundant gas, is utilized by methanotrophs—bacteria that consume methane as their sole carbon source. This process opens avenues for biotechnological applications, including the production of single-cell proteins, biopolymers, and other valuable compounds. Methanotrophic bacteria's ability to generate products like methanol, organic acids, and lipids highlights the potential for sustainable production methods using methane as a feedstock. These applications extend to bioremediation, biosensors, and possibly electricity generation, demonstrating the versatility of methane-utilizing organisms in environmental and industrial technologies (Strong, Xie, & Clarke, 2015).

Methane Activation and Conversion

Research on homogeneous functionalization of methane aims to develop cleaner, less expensive processes for converting methane into fuels and chemicals. This involves the development of gas/liquid systems that efficiently convert methane to functionalized products, highlighting the grand challenge of utilizing natural gas reserves as an alternative to oil. The classification of methane conversion processes based on practical and mechanistic considerations offers insights into the potential for future advancements in this field, emphasizing the importance of developing systems that can utilize oxygen for methane activation (Gunsalus et al., 2017).

Advances in Methane Storage

Activated carbon and metal-organic frameworks (MOFs) have been extensively reviewed for their applicability in methane storage, especially under low-pressure conditions. These materials are promising for developing efficient storage solutions for natural gas, aiming to enhance the storage capacity and optimize conditions for practical applications. The review covers the structural parameters and adsorption capacities of these materials, offering insights into the best practices for methane storage and the potential for Adsorbed Natural Gas (ANG) technology in static and automotive applications (Policicchio et al., 2017).

Methane in Environmental Science

The role of methane in environmental science, particularly in relation to greenhouse gas emissions and climate change, has been a significant area of study. Research on methane cycling in terrestrial ecosystems, methane's interaction with atmospheric chemistry, and the implications for global warming underscore the critical need to understand and manage methane emissions. This encompasses studies on methane's sources, sinks, and the environmental factors influencing its atmospheric concentration, informing policy and mitigation strategies to address climate change (Xu et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

N-(3-aminopropyl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S/c1-9(7,8)6-4-2-3-5/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSHLEHNCCVYOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593002 |

Source

|

| Record name | N-(3-Aminopropyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88334-76-3 |

Source

|

| Record name | N-(3-Aminopropyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-aminopropyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

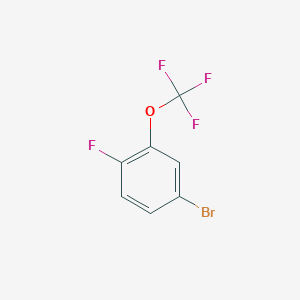

![4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride](/img/structure/B1287039.png)